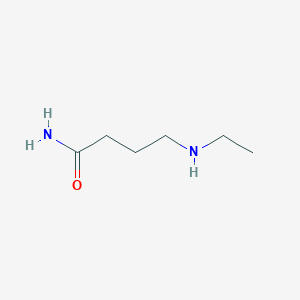

4-(Ethylamino)butanamide

Description

4-(Ethylamino)butanamide is a secondary amide featuring an ethylamino group (-NHCH₂CH₃) attached to a butanamide backbone. The ethylamino substituent may influence solubility, bioavailability, and reactivity compared to other analogs.

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

4-(ethylamino)butanamide |

InChI |

InChI=1S/C6H14N2O/c1-2-8-5-3-4-6(7)9/h8H,2-5H2,1H3,(H2,7,9) |

InChI Key |

HWNFFUJCXVFHGV-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethylamino)butanamide can be synthesized through several methods. One common approach involves the ammonolysis of 2-butyrate bromine alkyl ester using liquid ammonia. This reaction yields the desired amide after extraction and separation using an organic solvent .

Industrial Production Methods

In industrial settings, the production of 4-(Ethylamino)butanamide typically involves large-scale synthesis using similar methods. The process is optimized for efficiency, cost-effectiveness, and scalability. The use of liquid ammonia and organic solvents ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)butanamide undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of acid or base, 4-(Ethylamino)butanamide can be hydrolyzed to produce butanoic acid and ethylamine.

Condensation: This compound can participate in condensation reactions, forming larger molecules by combining with other compounds and releasing water.

Common Reagents and Conditions

Acidic Hydrolysis: Typically involves heating the

Biological Activity

4-(Ethylamino)butanamide, a synthetic organic compound, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-(Ethylamino)butanamide is , with a molecular weight of approximately 130.19 g/mol. The compound features an ethylamino group attached to a butanamide backbone, which is crucial for its biological interactions.

4-(Ethylamino)butanamide is believed to exert its biological effects through several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that 4-(Ethylamino)butanamide exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that compounds with similar structures may have neuroprotective properties, potentially applicable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory cytokines, which could be beneficial in managing inflammatory diseases .

Neuroprotective Studies

A study focusing on the neuroprotective effects of 4-(Ethylamino)butanamide demonstrated its ability to reduce neuronal cell death in models of oxidative stress. The compound was found to modulate pathways associated with apoptosis, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Anti-inflammatory Activity

In vitro studies have shown that 4-(Ethylamino)butanamide significantly reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. These findings suggest that the compound could be effective in treating conditions characterized by chronic inflammation .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Potential Applications |

|---|---|---|

| 4-(Ethylamino)butanamide | Neuroprotective, anti-inflammatory | Neurodegenerative diseases, inflammatory disorders |

| 4-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)butanamide | Neuroprotective | Alzheimer's disease treatment |

| N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide | Anti-cancer | Oncology |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and functional groups of 4-(Ethylamino)butanamide and related compounds:

Physicochemical Properties

Experimental data from the evidence highlights critical differences in properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.